molecular formula C11H9Cl B1626840 2-Chloro-1-methylnaphthalene CAS No. 20601-21-2

2-Chloro-1-methylnaphthalene

Cat. No.: B1626840
CAS No.: 20601-21-2
M. Wt: 176.64 g/mol
InChI Key: PETFQBPMSMMWNM-UHFFFAOYSA-N
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Description

2-Chloro-1-methylnaphthalene is a chemical compound with the molecular formula C11H9Cl . It has a molecular weight of 176.64 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a chlorine atom and at another position by a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available sources .

Scientific Research Applications

Chlorination Processes

Research has shown that the chlorination of 1-methylnaphthalene results in products of substitution accompanied by those of addition. This includes the formation of tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. These products have been isolated, characterized, and their structures and predominant conformations have been partially elucidated, providing insights into reaction paths leading to these products (Cum, Mare, & Johnson, 1967).

Chemical Reactions and Kinetics

The kinetics and mechanisms of aromatic halogen substitution in the chlorination of 2-methylnaphthalene have been studied. This research compared the properties of various chlorinated naphthalenes, contributing to a better understanding of the synthesis of chlorinated compounds like 1-chloro-2-methylnaphthalene tetrachloride (Cum, Mare, Lomas, & Johnson, 1967).

Polymorphism Characterization

The polymorphism of 2-methylnaphthalene, which is closely related to 2-chloro-1-methylnaphthalene, has been characterized, revealing three crystalline forms. This research provides valuable data on the structural properties of methylnaphthalene derivatives (Meresse, Chanh, Housty, & Haget, 1983).

Thermal Decomposition

The thermal decomposition of 1-methylnaphthalene has been studied in a batch reactor, showing that its conversion into naphthalene, methylated dimers, methane, and hydrogen gas accelerates with the formation of dimethylbinaphthalenes. This research provides insights into the behavior of methylnaphthalene derivatives under high temperature and pressure (Leininger, Lorant, Minot, & Behar, 2006).

Sorption on Aquifer Materials

The sorption coefficients of 1-methylnaphthalene in aqueous solution on various aquifer materials have been measured, providing valuable information on the environmental behavior and potential remediation strategies for methylnaphthalene derivatives in water sources (Macintyre & Stauffer, 1988).

Properties

IUPAC Name

2-chloro-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETFQBPMSMMWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498115
Record name 2-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-21-2
Record name 2-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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